molecular formula C16H19N5O3 B3887835 3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 5791-35-5

3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B3887835
CAS RN: 5791-35-5
M. Wt: 329.35 g/mol
InChI Key: WBACIZGBAUDFLU-LICLKQGHSA-N
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Description

The compound “3-tert-butyl-N’-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a tert-butyl group, a nitrophenyl group, and a carbohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring, being a heterocyclic ring, would contribute to the compound’s stability and reactivity. The nitrophenyl group is an electron-withdrawing group, which could impact the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro group could potentially undergo reduction reactions, and the pyrazole ring might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a pesticide, for example, the mechanism of action would depend on the specific target in the organism .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, and studying its reactivity under various conditions .

properties

IUPAC Name

5-tert-butyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(11-6-5-7-12(8-11)21(23)24)17-20-15(22)13-9-14(19-18-13)16(2,3)4/h5-9H,1-4H3,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACIZGBAUDFLU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417114
Record name AC1NT1M7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5791-35-5
Record name AC1NT1M7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

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